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molecular formula C12H14F2O3 B8336354 alpha-Isopropyl-4-difluoromethoxyphenylacetic acid CAS No. 70124-99-1

alpha-Isopropyl-4-difluoromethoxyphenylacetic acid

Cat. No. B8336354
M. Wt: 244.23 g/mol
InChI Key: ZRYXMBWYACLLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04377531

Procedure details

To a stirred mixture of 2-(4-hydroxyphenyl)-3-methylbutyric acid (10.0 g; 0.0515 mol), dioxane (65 ml), sodium hydroxide (19.08 g, 18.56 g real; 0.464 mol), and water (30 ml) is bubbled chlorodifluoromethane (46 g; 0.532 mol) at 80° C. over a four-hour period. The reaction mixture is then poured into 250 ml of ice water, washed with ether, acidified with concentrated hydrochloric acid to pH 3, and extracted with 200 ml of ether. The ether extract is washed with 100 ml of water, dried with sodium sulfate, filtered, and evaporated to a white paste. A mixture of hexane and methylene chloride is added. The resulting mixture is filtered to remove the solid which is the starting material. The filtrate is evaporated to give 5.41 g of product as a clear brown oil. The product is at least 85% pure as calculated by NMR. NMR (CDCl3 -d5 pyridine): δ6.57 (t, J=74.3 Hz, 1 H); δ3.63 (s, imp.); δ3.25 (d, J=10 Hz, 1H); δ2.37 (m, 1H); δ1.19 (d, J=6.5 Hz, 3H); δ0.78 (d, J=6.5 Hz, 3H); δ13.82 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
19.08 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:12]([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.O1CCOCC1.[OH-].[Na+].Cl[CH:24]([F:26])[F:25]>O>[F:25][CH:24]([F:26])[O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH:12]([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C(=O)O)C(C)C
Name
Quantity
65 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
19.08 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
ClC(F)F
Step Three
Name
ice water
Quantity
250 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a white paste
ADDITION
Type
ADDITION
Details
A mixture of hexane and methylene chloride
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid which
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C(C(=O)O)C(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.41 g
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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